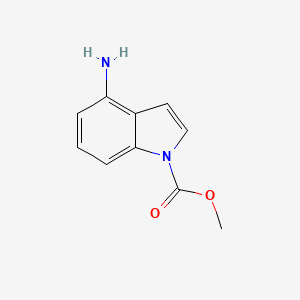

Methyl 4-amino-1H-indole-1-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Organic Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged motif in organic and medicinal chemistry. nih.gov Its structural rigidity and the electron-rich nature of the pyrrole ring make it an ideal framework for designing molecules that can interact with a wide array of biological targets. guidechem.com This significance is underscored by its presence in a vast number of natural products, pharmaceuticals, and agrochemicals. guidechem.com

Many compounds built on the indole core exhibit significant pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. guidechem.com The indole nucleus is a key component of the essential amino acid tryptophan, which serves as a biosynthetic precursor to neurotransmitters like serotonin (B10506) and the neurohormone melatonin. mdpi.com This inherent biological relevance has inspired chemists to develop a multitude of synthetic methods for creating and functionalizing the indole core, leading to a rich and diverse chemical space for drug discovery. guidechem.combiomedpharmajournal.org The ability of the indole ring to participate in hydrogen bonding and π-π stacking interactions is crucial for its binding to proteins and enzymes, making it a recurring feature in modern drug design. nih.gov

| Compound | Significance | Reference |

|---|---|---|

| Tryptophan | Essential amino acid; biosynthetic precursor to serotonin and melatonin. | mdpi.com |

| Serotonin | Key neurotransmitter involved in mood, appetite, and sleep regulation. | mdpi.com |

| Indomethacin | A non-steroidal anti-inflammatory drug (NSAID). | guidechem.com |

| Reserpine | An indole alkaloid used as an antipsychotic and antihypertensive agent. | biomedpharmajournal.org |

| Vincristine/Vinblastine | Indole alkaloids used as anticancer agents that inhibit tubulin polymerization. | mdpi.com |

Overview of 4-Aminoindole (B1269813) Derivatives as Synthetic Intermediates

Within the vast family of indole derivatives, 4-aminoindoles represent a particularly valuable subclass of synthetic intermediates. rsc.org The presence of an amino group at the C4 position of the indole ring introduces a versatile nucleophilic center that can be exploited for a wide range of chemical modifications. This functionality allows for the construction of more complex, fused heterocyclic systems and the introduction of diverse substituents.

4-Aminoindole is a crucial building block for synthesizing molecules with potential therapeutic applications. guidechem.com It serves as a reactant for the preparation of inhibitors for various biological targets, including:

Protein kinase C θ (PKCθ) rsc.org

Bacterial thymidylate synthase rsc.org

Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) rsc.org

HIV protease rsc.org

The reactivity of the 4-amino group, combined with the other positions on the indole ring, makes these derivatives ideal platforms for diversity-oriented synthesis. rsc.org This strategy aims to create large collections of structurally diverse molecules, which is highly beneficial in the search for new drug candidates. Recent research has highlighted the use of 4-aminoindoles as 1,4-bisnucleophiles, enabling the one-pot synthesis of complex tricyclic indoles. rsc.org Furthermore, the development of catalytic methods for the selective functionalization of 4-aminoindoles continues to be an active area of research, promising new pathways to novel chemical entities. chemistryviews.org

Research Trajectories for Methyl 4-amino-1H-indole-1-carboxylate

This compound (CAS 81038-30-4) is a specialized synthetic intermediate that offers distinct advantages for chemical synthesis. The key structural features of this molecule are the amino group at the C4-position and a methoxycarbonyl group attached to the indole nitrogen (N1).

The methoxycarbonyl group at the N1 position serves as a protecting group for the indole nitrogen. This is crucial in many synthetic sequences as the N-H proton of an unprotected indole is acidic and can interfere with various reagents, particularly strong bases or organometallics. By protecting the nitrogen, chemists can direct reactions to other parts of the molecule with greater control and selectivity. This N-alkoxycarbonyl moiety can typically be removed under basic or acidic conditions to regenerate the N-H bond once its protective function is no longer needed. The presence of this group suggests that the primary research application of this compound is as a building block for multi-step syntheses.

The primary research trajectories for this compound are centered on its use as a precursor for more complex molecules, leveraging the reactivity of the 4-amino group. Potential research directions include:

Synthesis of Fused Heterocyclic Systems: The 4-amino group can act as a nucleophile to react with various electrophiles, leading to the formation of new rings fused to the indole core. This is a common strategy for building novel polycyclic scaffolds for medicinal chemistry.

Amide and Sulfonamide Library Synthesis: The amino group can be readily acylated or sulfonylated to generate libraries of amide and sulfonamide derivatives. These functional groups are prevalent in bioactive molecules, and creating such libraries is a standard approach in drug discovery campaigns to explore structure-activity relationships.

Precursor for C4-Functionalized Indoles: The amino group can be converted to other functional groups via diazotization reactions (e.g., Sandmeyer reaction), allowing access to a wide range of 4-substituted indoles that might be difficult to synthesize directly.

While specific, large-scale applications in published literature are not abundant, its availability from commercial suppliers indicates its utility in synthetic and medicinal chemistry research programs. guidechem.comresearchgate.net

| Property | Value |

|---|---|

| CAS Number | 81038-30-4 |

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.20 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

methyl 4-aminoindole-1-carboxylate |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)12-6-5-7-8(11)3-2-4-9(7)12/h2-6H,11H2,1H3 |

InChI Key |

RUGAULALUBLSEG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=CC2=C(C=CC=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Amino 1h Indole 1 Carboxylate and Analogous Indole 1 Carboxylates

Strategic Approaches to Indole (B1671886) Ring Construction

The formation of the indole nucleus is the foundational step in the synthesis of Methyl 4-amino-1H-indole-1-carboxylate. A variety of methods, ranging from classical name reactions to modern catalytic systems, can be employed or adapted for this purpose.

Adaptations of Classical Indole Syntheses for N-Substituted Systems

Classical indole syntheses have been the bedrock of indole chemistry for over a century and can be adapted for the synthesis of N-substituted systems, including N-carboxylates.

The Fischer indole synthesis is a prominent method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com For the synthesis of an N-substituted indole, a pre-functionalized hydrazine (B178648) or a post-cyclization N-alkylation/acylation strategy can be employed. The reaction proceeds through a phenylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success. wikipedia.org

Another powerful method is the Leimgruber-Batcho indole synthesis , which is particularly useful for preparing indoles from o-nitrotoluenes. researchgate.netwikipedia.org This two-step process begins with the formation of an enamine from the o-nitrotoluene using a formamide (B127407) acetal, followed by a reductive cyclization of the nitro group to an amine, which then condenses to form the indole ring. wikipedia.orgyoutube.com This method is highly versatile and avoids the harsh acidic conditions of the Fischer synthesis. A variety of reducing agents can be used in the second step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride. wikipedia.org An excellent synthesis of 4-aminoindole (B1269813) has been reported starting from 2,6-dinitrotoluene (B127279) using either H2/Pd or TiCl3 for the reduction. researchgate.net

Modern Cyclization Reactions for Functionalized Indoles

Modern organic synthesis has introduced a plethora of new cyclization reactions that offer milder conditions and greater functional group tolerance for the construction of functionalized indoles. These methods often rely on intramolecular reactions of appropriately substituted anilines.

One such strategy involves the cyclization of 2-alkynylanilines. This approach has become one of the most important and useful methodologies for preparing heterocycles. taylorandfrancis.com The reaction can be catalyzed by various transition metals, leading to the formation of the indole ring through an intramolecular hydroamination or related cyclization pathway.

Reductive cyclization of nitrobenzene (B124822) derivatives also provides a viable route to indoles. This strategy utilizes stable and readily accessible nitroarenes as aniline (B41778) precursors, which undergo reduction and subsequent cyclization. For instance, 2-nitrostyrene derivatives can be converted to indoles under reductive conditions.

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis has revolutionized indole synthesis by enabling the construction of the indole ring through cross-coupling and annulation reactions. These methods offer high efficiency and selectivity. wikipedia.org

Palladium-catalyzed reactions are particularly prominent in this area. For example, the Larock indole synthesis involves the palladium-catalyzed annulation of 2-haloanilines with alkynes. This method is highly versatile and allows for the synthesis of a wide range of substituted indoles. Another approach is the palladium-catalyzed intramolecular cyclization of alkynes and imines, which provides a novel route to 2,3-disubstituted indoles. organic-chemistry.org

Furthermore, palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes offers an efficient and relatively mild synthesis of functionalized indoles, as demonstrated in the synthesis of methyl indole-4-carboxylate. orgsyn.org More recent developments include palladium-catalyzed aerobic amination of aryl C–H bonds for the synthesis of indole-2-carboxylate (B1230498) derivatives from 2-acetamido-3-aryl-acrylates. nih.gov

| Method | Starting Materials | Key Features |

| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Acid-catalyzed, versatile for various substitutions. wikipedia.orgthermofisher.com |

| Leimgruber-Batcho Synthesis | o-Nitrotoluenes | Two-step process, high yields, avoids harsh acids. researchgate.netwikipedia.org |

| Modern Cyclizations | 2-Alkynylanilines, Nitroarenes | Milder conditions, good functional group tolerance. taylorandfrancis.com |

| Transition Metal Catalysis | 2-Haloanilines, Alkynes | High efficiency and selectivity, versatile. wikipedia.orgorganic-chemistry.org |

Specific Synthesis of 4-Aminoindole Precursors

The introduction of the amino group at the C-4 position is a critical step that can be achieved either by starting with a pre-functionalized precursor or by introducing the functionality onto a pre-formed indole ring.

Methods for Introducing and Transforming the C-4 Amino Group

A common strategy for introducing a C-4 amino group is to start with a precursor bearing a nitro group at the corresponding position, which can then be reduced to the amine. For example, the synthesis of 4-aminoindole can be achieved from 2,6-dinitrotoluene via the Leimgruber-Batcho synthesis, where both nitro groups are reduced. researchgate.net

Alternatively, direct amination of the indole C-4 position is a more challenging but increasingly feasible approach. Transition metal-catalyzed C-H amination reactions are an emerging area of research that could provide a direct route to 4-aminoindoles, though this often requires directing groups to achieve the desired regioselectivity.

A reported synthesis of a 3,4-diaminoindole derivative highlights a strategy involving a protected 4-aminoindole. The synthesis started with 4-nitroindole (B16737), which was N-protected with a triisopropylsilyl (TIPS) group. The nitro group was then reduced to an amine, which was subsequently protected with a Boc group. This protected 4-aminoindole derivative served as a key intermediate for further functionalization. acs.org

Protecting Group Strategies for the Amino Functionality

Due to the reactivity of the amino group, its protection is often necessary during the synthesis of the target molecule. The choice of protecting group is crucial and depends on its stability under the reaction conditions used for subsequent steps and the ease of its removal.

Common protecting groups for amines include carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically stable to a wide range of non-acidic conditions and is readily removed with acid, such as trifluoroacetic acid (TFA). acs.org The Cbz group is stable to acidic and basic conditions and is commonly removed by hydrogenolysis.

In the context of the synthesis of this compound, the amino group of a 4-aminoindole precursor would likely be protected, for instance as a Boc-amine, before the N-methoxycarbonylation step. This prevents the formation of undesired side products. After the introduction of the methyl carboxylate group at the N-1 position, the Boc group can be selectively removed under acidic conditions to yield the final product.

| Protecting Group | Abbreviation | Cleavage Conditions |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) acs.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

The synthesis of this compound can be envisioned through a multi-step sequence. A plausible route would involve the synthesis of a 4-nitroindole precursor using a suitable indole synthesis, followed by protection of the indole nitrogen, for example, with a TIPS group. Subsequent reduction of the nitro group to an amine and its protection with a Boc group would yield a key intermediate. N-deprotection of the indole followed by N-methoxycarbonylation and a final deprotection of the C-4 amino group would afford the target molecule.

Formation and Esterification of the N-1 Carboxylate Moiety

The introduction of a methyl carboxylate group at the N-1 position of the indole ring is a critical step. This can be achieved through direct N-carboxylation or via a two-step process involving the formation of a carboxylic acid followed by esterification.

Direct N-carboxylation is an efficient method for introducing the N-1 carboxylate group. This approach typically involves the deprotonation of the indole nitrogen, which possesses acidic character, to form a nucleophilic indolide anion. This anion is then quenched with a suitable electrophilic reagent to install the methoxycarbonyl group.

The reaction is generally initiated by treating the starting indole with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), in an appropriate aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). arkat-usa.orggoogle.com The resulting indolide salt is then reacted with an electrophile like methyl chloroformate or dimethyl pyrocarbonate. The use of dimethyl carbonate in the presence of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) also provides an effective route for N-methylation and related functionalizations under mild conditions. google.com When synthesizing this compound, it is often necessary to protect the 4-amino group beforehand to prevent competitive N-acylation at that position.

| Reagent | Typical Base | Solvent | Key Features |

| Methyl Chloroformate (ClCOOCH₃) | Sodium Hydride (NaH) | THF, DMF | Highly reactive, reaction is typically fast. |

| Dimethyl Pyrocarbonate ((CH₃OCO)₂O) | Sodium Hydride (NaH), DMAP | THF, Dichloromethane | Effective acylation agent, byproduct is volatile. |

| Dimethyl Carbonate ((CH₃O)₂CO) | DABCO (catalytic) | DMF | Milder, more environmentally benign methylating agent. google.com |

An alternative, two-step pathway involves the initial synthesis of the corresponding indole-1-carboxylic acid, which is subsequently esterified. The carboxylic acid intermediate can be prepared by treating the indolide anion (generated as described above) with carbon dioxide (CO₂), followed by an acidic workup.

The subsequent conversion of the indole-1-carboxylic acid to its methyl ester is commonly achieved through Fischer-Speier esterification. masterorganicchemistry.comyoutube.com This classic method involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process. To drive the reaction to completion and maximize the yield of the ester, it is necessary to either use a large excess of the alcohol (methanol) or remove the water that is formed as a byproduct, often using a Dean-Stark apparatus. masterorganicchemistry.com

| Method | Description | Advantages | Disadvantages |

| Direct N-Carboxylation | One-pot reaction where the deprotonated indole reacts directly with an electrophile like methyl chloroformate. | More atom-economical and faster. | Requires handling of strong bases and potentially moisture-sensitive reagents. |

| Two-Step Esterification | Involves formation and isolation of the indole-1-carboxylic acid intermediate, followed by a separate esterification step (e.g., Fischer Esterification). masterorganicchemistry.com | Allows for purification of the intermediate acid; avoids highly reactive acylating agents. | Longer reaction sequence; equilibrium limitations in the esterification step. masterorganicchemistry.com |

Regioselective Functionalization of the Indole Core

Achieving the desired substitution pattern on the indole nucleus, especially in the presence of multiple functional groups, requires a deep understanding of their electronic effects and the careful selection of synthetic strategies.

The regiochemical outcome of electrophilic substitution on the indole ring is dictated by the directing effects of its existing substituents. In the case of a 4-amino-1-carboxylate indole, two powerful and opposing electronic effects are at play.

N-1 Methoxycarbonyl Group : This group is electron-withdrawing, deactivating the indole ring towards electrophilic attack. It primarily directs incoming electrophiles to the C-3 position.

C-4 Amino Group : The amino group is a very strong electron-donating group that activates the benzene (B151609) portion of the indole nucleus. As an ortho-, para-director, it strongly favors substitution at the C-5 and C-7 positions.

The final substitution pattern depends on the balance between these effects and the specific reaction conditions. For many electrophilic reactions, the powerful activating and directing effect of the 4-amino group will dominate, leading to functionalization at the C-5 position. However, careful choice of reagents and conditions can sometimes favor substitution at other positions.

| Substituent | Position | Electronic Effect | Directing Influence (Electrophilic Substitution) |

| -COOCH₃ | N-1 | Electron-withdrawing | C-3 |

| -NH₂ | C-4 | Strongly Electron-donating | C-5 (major), C-7 (minor) |

The presence of both a reactive amino group and an ester presents a significant challenge for selective derivatization. To achieve desired transformations on the indole core without unintended side reactions, several strategies are employed.

One of the most common and effective strategies is the use of protecting groups . The 4-amino group is highly nucleophilic and susceptible to oxidation. It is therefore frequently protected during synthesis, often as a carbamate (B1207046) (e.g., tert-butoxycarbonyl, Boc; or benzyloxycarbonyl, Cbz) or an amide. acs.org This protection prevents side reactions such as N-acylation or oxidation and modulates the group's activating effect, allowing for more controlled functionalization of the ring.

Another powerful strategy is to introduce the amino group in the final steps of the synthesis. This often involves carrying a nitro group (-NO₂) at the 4-position throughout the synthetic sequence, which can then be cleanly reduced to the desired amino group using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) once all other functionalizations are complete. vulcanchem.combeilstein-journals.org This approach circumvents the challenges associated with the high reactivity of the free amine. The choice of chemoselective reagents that react specifically with one functional group while tolerating others is also crucial for the successful synthesis of complex, polyfunctional molecules. nih.gov

| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Condition |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic Acid, TFA). acs.org |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C). acs.org |

| Triisopropylsilyl | TIPS | TIPS-Cl | Fluoride source (e.g., TBAF). acs.org |

Reactivity and Advanced Derivatization Pathways of Methyl 4 Amino 1h Indole 1 Carboxylate

Chemical Transformations Involving the Indole (B1671886) Core

The reactivity of the indole nucleus in Methyl 4-amino-1H-indole-1-carboxylate is significantly influenced by the interplay of its substituents. The electron-donating amino group at the C-4 position tends to activate the benzene (B151609) ring towards electrophilic substitution. Conversely, the electron-withdrawing methyl carboxylate group at the N-1 position deactivates the pyrrole (B145914) ring, making it less susceptible to electrophilic attack compared to an unsubstituted indole.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The indole ring is generally susceptible to electrophilic attack, primarily at the C-3 position. However, in the case of this compound, the presence of the N-1 carboxylate group alters the typical reactivity pattern. While the C-3 position remains a potential site for substitution, the activating effect of the C-4 amino group directs electrophiles towards the benzene portion of the molecule, specifically to the C-5 and C-7 positions.

Common electrophilic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group, typically using nitric acid in a supportive medium.

Halogenation: Incorporation of halogen atoms (e.g., bromine, chlorine) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, although these reactions can sometimes be challenging on indole systems due to potential side reactions. A unique catalytic asymmetric C-7 Friedel–Crafts alkylation has been described for 4-aminoindoles with β,γ-unsaturated α-keto esters. acs.org

The regioselectivity of these reactions is a subject of interest, with the directing effects of both the amino and the indole nitrogen playing a crucial role.

Nucleophilic Substitution:

Direct nucleophilic substitution on the indole core is generally difficult due to its electron-rich nature. However, derivatization of the indole ring can facilitate such reactions. For instance, the introduction of a leaving group, such as a halogen, at specific positions can enable subsequent nucleophilic displacement. While specific examples for this compound are not extensively documented, the principles of nucleophilic aromatic substitution (SNAr) could be applied if a suitable precursor with an electron-withdrawing group and a leaving group on the benzene ring is synthesized. mdpi.com

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions:

The indole nucleus can participate in various cycloaddition reactions, acting as either a diene or a dienophile. The double bonds within the pyrrole moiety are often the sites of these transformations. For instance, [4+2] cycloaddition reactions (Diels-Alder type) can occur across the C-2 and C-3 positions. researchgate.netdntb.gov.ua Additionally, 1,3-dipolar cycloadditions are also a known class of reactions for indoles. uchicago.edu

While specific studies on this compound in cycloaddition reactions are limited, the general reactivity patterns of indoles suggest that this compound could potentially undergo such transformations, leading to the formation of complex polycyclic structures. The electronic nature of the substituents would be expected to influence the feasibility and outcome of these reactions. Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles have been reported to furnish cyclohepta[b]indoles. nih.gov

Rearrangement Reactions:

Indole derivatives can undergo various rearrangement reactions, often under acidic or thermal conditions. acs.orgrsc.org For instance, the Fischer indole synthesis itself involves a rearrangement step. Post-synthetic modifications of the indole scaffold can also involve rearrangements. While no specific rearrangement reactions have been prominently reported for this compound, the potential for such transformations exists, particularly when subjected to harsh reaction conditions or in the presence of strong acids.

Reactions of the C-4 Amino Group

The primary amino group at the C-4 position is a key functional handle for a wide range of chemical modifications, allowing for the introduction of diverse structural motifs and the construction of more complex molecules.

Amidation and Acylation Reactions

The nucleophilic nature of the C-4 amino group allows it to readily participate in amidation and acylation reactions. These reactions involve the coupling of the amine with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form an amide bond. organic-chemistry.org

Typical Reagents and Conditions:

Acyl Chlorides/Anhydrides: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) to neutralize the acid byproduct.

Carboxylic Acids with Coupling Agents: Direct coupling with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent.

These reactions are generally high-yielding and provide a straightforward method for introducing a wide variety of acyl groups onto the indole scaffold.

| Acylating Agent | Product Type | General Conditions |

| Acetyl chloride | N-(4-acetylamino)indole derivative | Base (e.g., pyridine), inert solvent |

| Benzoyl chloride | N-(4-benzoylamino)indole derivative | Base (e.g., triethylamine), CH2Cl2 |

| Carboxylic acid + EDC | N-(4-acylamino)indole derivative | EDC, HOBt, DMF |

This table represents generalized reaction conditions and may require optimization for specific substrates.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the C-4 position can undergo condensation with aldehydes or ketones to form Schiff bases (imines). wikipedia.orgunsri.ac.id This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product.

The formation of these imine derivatives opens up further synthetic possibilities, as the C=N double bond can be subsequently reduced to a secondary amine or be attacked by nucleophiles.

| Carbonyl Compound | Product Type | General Conditions |

| Benzaldehyde | N-(benzylidene)-4-aminoindole derivative | Reflux in ethanol (B145695) or methanol (B129727) |

| Acetone | N-(propan-2-ylidene)-4-aminoindole derivative | Acid or base catalysis, removal of water |

| Substituted Aldehydes | Variously substituted Schiff bases | Varies depending on the aldehyde |

This table represents generalized reaction conditions and may require optimization for specific substrates.

Aromatic Coupling Reactions and Heterocycle Annulation

The C-4 amino group can be utilized in various transition metal-catalyzed cross-coupling reactions to form C-N bonds with aryl or vinyl halides. beilstein-journals.org Palladium- and copper-catalyzed reactions are commonly employed for this purpose. nih.govorganic-chemistry.orgnih.gov These reactions provide a powerful tool for the synthesis of N-aryl-4-aminoindole derivatives.

Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive indole core, makes it a suitable precursor for heterocycle annulation reactions. rsc.org By reacting with appropriate bifunctional electrophiles, new heterocyclic rings can be fused onto the indole scaffold, leading to the construction of complex polycyclic systems. For instance, reaction with a 1,3-dielectrophile could potentially lead to the formation of a six-membered ring fused to the c-face of the indole.

Modifications of the Methyl Carboxylate Functionality

The methyl carboxylate group at the C-4 position of this compound is a versatile functional handle that can be subjected to a variety of chemical transformations. These modifications are crucial for altering the compound's physical and chemical properties, as well as for preparing a diverse range of derivatives for various applications.

Ester Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-amino-1H-indole-1-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, generally involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. rjpbcs.com

Acid-catalyzed hydrolysis is an alternative method, often employing strong acids like hydrochloric acid or sulfuric acid in an aqueous medium. rjpbcs.com The choice between acidic and basic conditions can be influenced by the stability of other functional groups within the molecule. For instance, in a related indole system, the hydrolysis of a tert-butyl ester to a carboxylic acid was successfully achieved using trifluoroacetic acid (TFA). acs.org It is important to note that the reactivity of the ester can be influenced by the electronic nature of the indole ring system. For some substituted indole esters, hydrolysis can be challenging under standard conditions due to the electronic properties of the indole nucleus. arkat-usa.org

Table 1: General Conditions for Ester Hydrolysis

| Reagent(s) | Solvent(s) | Temperature | Remarks |

| NaOH or KOH | Water/Methanol | Room Temperature to Reflux | Standard saponification conditions. |

| LiOH | Water/THF | Room Temperature | Mild conditions, often used for sensitive substrates. |

| HCl or H₂SO₄ | Water/Dioxane | Reflux | Acid-catalyzed hydrolysis. |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Useful for acid-labile esters like tert-butyl esters. acs.org |

Transesterification and Ester-to-Amide Transformations

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. Common catalysts include mineral acids, metal alkoxides, and enzymes. organic-chemistry.org This transformation allows for the synthesis of a variety of ester derivatives of 4-amino-1H-indole-1-carboxylic acid with different properties.

Ester-to-Amide Transformations (amidation) involve the reaction of the methyl ester with an amine to form the corresponding amide. This conversion is often more challenging than hydrolysis or transesterification and may require activation of the ester or the use of harsh reaction conditions. Direct aminolysis of the methyl ester can be achieved by heating with a high concentration of the desired amine. However, for less reactive amines or to achieve milder reaction conditions, the carboxylic acid is often first generated via hydrolysis and then coupled with the amine using standard peptide coupling reagents. youtube.com

A variety of coupling reagents can be employed for the amidation of the corresponding carboxylic acid, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or catalysts such as 4-(dimethylamino)pyridine (DMAP). nih.gov

Table 2: Common Reagents for Ester-to-Amide Transformation

| Method | Reagent(s) | Key Features |

| Direct Aminolysis | Amine (R-NH₂) | Often requires high temperatures and excess amine. |

| Via Carboxylic Acid | 1. Hydrolysis (e.g., LiOH) 2. Coupling Reagents (EDC, HOBt, DMAP) + Amine | Milder conditions, broad substrate scope. nih.gov |

Derivatization for Analytical and Synthetic Purposes

Derivatization of the methyl carboxylate group is a common strategy to enhance the analytical detection of the molecule or to introduce new functionalities for further synthetic transformations. For analytical purposes, particularly in techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can improve chromatographic separation and detection sensitivity. sci-hub.seresearchgate.net

The carboxylic acid, obtained after hydrolysis, can be reacted with various derivatizing agents to introduce a chromophore or a fluorophore, making the compound more easily detectable by UV-Vis or fluorescence detectors. researchgate.net For instance, reagents like 4-bromo-N-methylbenzylamine can be used to derivatize carboxylic acids for enhanced detection in LC-MS/MS analysis. nih.gov

For synthetic purposes, the carboxylic acid can be converted into a more reactive acyl chloride or activated ester, which can then readily react with a wide range of nucleophiles to create a library of derivatives.

Reactivity at the N-1 Position of the Indole Ring

The N-1 position of the indole ring in this compound is substituted with a methoxycarbonyl group. This group acts as a protecting group for the indole nitrogen and influences the reactivity of the entire indole nucleus.

N-Alkylation and N-Acylation Reactions

Direct N-alkylation or N-acylation at the N-1 position is not feasible due to the presence of the methoxycarbonyl group. To introduce a different substituent at this position, the existing methoxycarbonyl group must first be removed. Once the N-1 position is deprotected to yield methyl 4-amino-1H-indole, it can undergo N-alkylation or N-acylation reactions. researchgate.net

N-Alkylation can be achieved by treating the deprotected indole with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). researchgate.net Reductive amination is another method for introducing N-alkyl groups. chimia.ch

N-Acylation can be accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. clockss.orgnih.gov Direct acylation with carboxylic acids can also be achieved using appropriate coupling agents. researchgate.net

Table 3: General Conditions for N-Alkylation and N-Acylation of Deprotected Indole

| Transformation | Reagent(s) | Base | Solvent |

| N-Alkylation | Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, Acetonitrile (B52724) |

| N-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine, Triethylamine | DCM, THF |

Decarboxylation and Deprotection Strategies

The removal of the methoxycarbonyl group from the N-1 position is a crucial deprotection step to liberate the indole nitrogen. This can be achieved through several methods. Basic hydrolysis with reagents like sodium hydroxide or lithium hydroxide can cleave the N-CO₂Me bond, although this may also hydrolyze the C-4 methyl ester if not performed under carefully controlled conditions.

Table 4: Deprotection Strategies for the N-Methoxycarbonyl Group

| Method | Reagent(s) | Conditions | Remarks |

| Basic Hydrolysis | NaOH, LiOH | Aqueous solution, Heat | Can lead to simultaneous hydrolysis of the C-4 ester. |

| Acidic Cleavage | TFA, HCl | Anhydrous or aqueous conditions | Feasibility depends on the specific substrate. |

| Thermal Decarboxylation | Heat | Following hydrolysis to the carboxylic acid. | Drives the reaction by removal of CO₂. researchgate.net |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Methyl 4-amino-1H-indole-1-carboxylate is expected to show distinct signals corresponding to the protons on the indole (B1671886) core, the amino group, and the methyl carbamate (B1207046) moiety. The electron-donating amino group at the C4 position and the electron-withdrawing methyl carbamate group at the N1 position will significantly influence the chemical shifts of the aromatic protons.

The protons on the benzene (B151609) portion of the indole ring (H5, H6, H7) would likely appear as a coupled system. H5, being adjacent to the electron-donating amino group, is expected to be the most upfield of the aromatic protons. The pyrrole (B145914) protons, H2 and H3, would also show characteristic shifts. The amino group protons (NH₂) would typically appear as a broad singlet, and the methyl ester protons (-OCH₃) would be a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 7.3 - 7.5 | d | ~3.0 |

| H3 | 6.5 - 6.7 | d | ~3.0 |

| H5 | 6.6 - 6.8 | d | ~7.5 |

| H6 | 7.0 - 7.2 | t | ~7.8 |

| H7 | 7.4 - 7.6 | d | ~8.1 |

| NH₂ | 4.0 - 5.5 | br s | - |

Note: Predicted values are based on general principles and data for related 4-aminoindole (B1269813) and indole-1-carboxylate derivatives. Solvent is assumed to be CDCl₃ or DMSO-d₆.

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The spectrum would show nine distinct signals for the indole core carbons, one for the carbonyl carbon of the carbamate, and one for the methyl carbon. The chemical shifts of the indole carbons are influenced by the substituents; C4 would be significantly shielded (shifted upfield) due to the attached amino group, while C3a and C7a would be deshielded by the N-carboxylate group.

Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be used to differentiate between carbon types:

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons (none in this molecule). Quaternary carbons (C=O, C3a, C4, C7a) would be absent.

DEPT-90: Would only show signals for CH carbons (C2, C3, C5, C6, C7).

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Analysis for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| C=O | 150 - 155 | Absent |

| C2 | 125 - 128 | Positive |

| C3 | 100 - 103 | Positive |

| C3a | 130 - 133 | Absent |

| C4 | 140 - 145 | Absent |

| C5 | 110 - 113 | Positive |

| C6 | 120 - 123 | Positive |

| C7 | 115 - 118 | Positive |

| C7a | 135 - 138 | Absent |

Note: Predicted values are based on general principles and data for related indole derivatives.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H5-H6 and H6-H7, confirming their positions on the benzene ring. A correlation between H2 and H3 would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the definitive assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra (e.g., H2 with C2, H3 with C3, H5 with C5, etc., and the -OCH₃ protons with the methoxy (B1213986) carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for identifying the placement of quaternary carbons and substituents. Expected key correlations include:

The -OCH₃ protons to the C=O carbon.

H2 and H3 to the quaternary carbon C3a.

H5 to C4 and C3a.

H7 to C7a and C5.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the methyl carbamate, and various bonds within the aromatic indole structure. For comparison, the related compound methyl 1H-indole-4-carboxylate shows key peaks, which would be modified by the addition of the 4-amino group in the target molecule. nih.gov

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| C=O (Carbamate) | Stretch | 1720 - 1740 | Strong |

| C=C (Aromatic) | Stretch | 1580 - 1620 | Medium-Strong |

| N-H (Amino) | Bend | 1550 - 1650 | Medium |

| C-O (Ester) | Stretch | 1200 - 1250 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric and non-polar bonds. The aromatic ring vibrations are often strong in Raman spectra. The spectrum of methyl 1H-indole-4-carboxylate serves as a foundational reference. nih.gov Key expected signals for the target compound would include strong bands for the aromatic C=C stretching and ring breathing modes. The C=O stretch of the carbamate would be present but likely weaker than in the IR spectrum, while the symmetric vibrations of the indole ring would be prominent.

Table 4: Predicted FT-Raman Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3000 - 3100 | Strong |

| C-H (Methyl) | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Ring Stretch | 1580 - 1620 | Strong |

| Indole Ring | Ring Breathing | 1300 - 1400 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis. Different ionization techniques and analyzers provide complementary information for a comprehensive structural assessment.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing for the analysis of intact molecular ions with minimal fragmentation. In the context of substituted indoles, ESI-MS is typically used to confirm the molecular weight of the synthesized compound. For a molecule like this compound, one would expect to observe the protonated molecule, [M+H]⁺, in the positive ion mode. The accurate mass of this ion provides a direct confirmation of the elemental composition of the molecule.

While specific ESI-MS data for this compound is not available, analysis of related aminoindole structures demonstrates the utility of this technique. For instance, the ESI mass spectrum of 4-Aminoindole shows a prominent ion corresponding to its protonated form, confirming its molecular weight. massbank.eu

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This is a critical step in the identification of new chemical entities. For indole derivatives, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

For example, high-resolution mass spectrometry using an ESI source (HRMS-ESI⁺) for Methyl 6-(dibenzylamino)-1H-indole-4-carboxylate, a related indole derivative, yielded an experimental m/z value that was in close agreement with the calculated value for its protonated form [M+H]⁺, confirming its elemental formula of C₂₄H₂₃N₂O₂. nih.gov This level of accuracy is crucial for the unambiguous identification of the compound.

| Compound Analogue | Ion | Calculated m/z | Found m/z | Reference |

| Methyl 6-(dibenzylamino)-1H-indole-4-carboxylate | [M+H]⁺ | 371.1754 | 371.1713 | nih.gov |

This interactive table provides representative HRMS data for an analogous indole derivative.

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms.

In the case of 4-Aminoindole, a core structure related to the target compound, MS/MS analysis of the protonated molecule ([M+H]⁺ at m/z 133) reveals characteristic fragmentation pathways. massbank.eu The fragmentation spectrum shows significant peaks at m/z 116, 106, and 93, which can be attributed to the loss of small neutral molecules such as ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN), providing evidence for the presence of the amino group and the indole ring. massbank.eu The fragmentation of the indole nucleus itself is a well-studied process and provides a fingerprint for this class of compounds. scirp.orglibretexts.orgresearchgate.net

| Precursor Ion (m/z) | Collision Energy (V) | Major Fragment Ions (m/z) | Putative Neutral Loss | Reference |

| 133 ([M+H]⁺ of 4-Aminoindole) | 20 | 117.2, 116.2, 106.0, 93.2 | NH₃, HCN, etc. | massbank.eu |

This interactive table summarizes the tandem mass spectrometry data for 4-Aminoindole, a structural analogue.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and packing of molecules in the solid state.

| Compound Analogue | Crystal System | Space Group | Key Structural Features | Reference |

| Methyl 1H-indole-2-carboxylate | Monoclinic | P2₁/c | Planar indole ring | researchgate.net |

| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Orthorhombic | Pna2₁ | Dihedral angle between indole and phenyl ring is 111.5° | scirp.org |

This interactive table presents crystallographic data for representative indole derivatives.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophoric system.

For indole and its derivatives, the UV-Vis spectrum is characterized by strong absorptions in the ultraviolet region, typically between 200 and 300 nm. researchdata.edu.auresearchgate.net These absorptions are due to π-π* transitions within the aromatic indole ring system. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring. An amino group at the 4-position, as in the target molecule, is expected to act as an auxochrome, causing a bathochromic (red) shift of the absorption maxima due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The carbomethoxy group at the 1-position may have a smaller effect on the absorption spectrum.

While a specific UV-Vis spectrum for this compound is not available, studies on various indole analogues demonstrate these general trends. researchdata.edu.auresearchgate.netresearchgate.netrsc.orgnih.gov For example, the UV-vis spectra of various indole derivatives have been recorded in solvents like methanol (B129727), showing characteristic absorption bands. researchdata.edu.au

| Compound Class | Typical λmax Range (nm) | Solvent | Reference |

| Indole Analogues | 200 - 300 | Methanol | researchdata.edu.au |

| Substituted Indoles | Varies with substitution | Chloroform/Dichloromethane | researchgate.net |

This interactive table provides generalized UV-Vis absorption data for classes of indole derivatives.

Computational and Theoretical Investigations of Methyl 4 Amino 1h Indole 1 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule. These calculations can predict a wide range of properties, from the most stable three-dimensional structure to spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are used to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms.

For Methyl 4-amino-1H-indole-1-carboxylate, the geometry is defined by the planar indole (B1671886) ring system substituted with an amino group at the C4 position and a methyl carboxylate group at the N1 position. DFT studies on similar substituted indoles, such as 4-nitro-1H-indole-carboxaldehyde, confirm that the bicyclic indole core remains largely planar. researchgate.net The bond lengths and angles are influenced by the electronic nature of the substituents. The electron-donating amino group at C4 is expected to slightly alter the bond lengths within the benzene (B151609) portion of the indole ring, while the electron-withdrawing methyl carboxylate group at N1 influences the geometry around the pyrrole (B145914) ring.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict the precise bond lengths, bond angles, and dihedral angles. nih.gov The orientation of the methyl carboxylate group relative to the indole ring is a key conformational feature, which is further discussed in the context of rotational barriers.

Table 1: Predicted Optimized Geometric Parameters for this compound based on DFT Studies of Analogous Compounds

| Parameter | Bond/Angle | Predicted Value | Reference Analog Data |

| Bond Length (Å) | N1-C2 | 1.36 Å | researchgate.net |

| Bond Length (Å) | C4-N(amino) | 1.37 Å | General Aromatic Amines |

| Bond Length (Å) | N1-C(carbonyl) | 1.40 Å | scielo.org.mx |

| Bond Length (Å) | C(carbonyl)=O | 1.21 Å | scielo.org.mx |

| Bond Angle (°) | C2-N1-C8 | 108.5° | researchgate.net |

| Bond Angle (°) | C3-C4-N(amino) | 121.0° | General Aromatic Amines |

| Dihedral Angle (°) | C8-N1-C(carbonyl)=O | ~0° or ~180° | scielo.org.mx |

Note: The values presented are representative predictions based on DFT calculations performed on structurally similar indole derivatives and are intended for illustrative purposes.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. ossila.com The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. indianjournal.net

In this compound, the electronic character is shaped by both the electron-donating amino group (-NH₂) and the electron-withdrawing methyl carboxylate group (-COOCH₃).

HOMO: The HOMO is expected to be delocalized across the π-system of the indole ring, with a significant contribution from the nitrogen lone pair of the 4-amino group. This electron-donating group raises the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted indole.

LUMO: The LUMO is also anticipated to be a π* orbital distributed over the indole ring, but with a substantial contribution from the carbonyl group of the N1-substituent. This electron-withdrawing group lowers the energy of the LUMO, enhancing the molecule's ability to accept electrons.

The combined effect of these substituents is a reduction in the HOMO-LUMO gap compared to the parent indole, suggesting increased reactivity. DFT calculations on various substituted indoles have shown that such functionalization significantly tunes the FMO energies and the resulting energy gap.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations on Substituted Indoles

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 eV to -6.0 eV | π-orbital, significant contribution from indole ring and 4-amino group |

| LUMO | -1.0 eV to -1.5 eV | π*-orbital, localized partially on the indole ring and N-carboxylate |

| HOMO-LUMO Gap (ΔE) | 4.0 eV to 5.0 eV | Indicates moderate chemical reactivity and stability |

Note: These values are typical ranges observed for functionally similar aromatic and heterocyclic compounds and serve as an estimation for this compound.

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT methods can accurately compute the vibrational frequencies for Infrared (IR) and Raman spectroscopy and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR/Raman): Theoretical frequency calculations can help assign experimental peaks to specific molecular motions. For this compound, key predicted vibrations would include the N-H stretching of the amino group (typically ~3300-3500 cm⁻¹), the C=O stretching of the ester (~1700-1730 cm⁻¹), and various C-N and C-C stretching and bending modes characteristic of the indole ring. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, provides reliable predictions of ¹H and ¹³C NMR chemical shifts. mdpi.com For this molecule, calculations would predict distinct signals for the aromatic protons on the indole ring, with the amino group causing an upfield shift for adjacent protons. The chemical shifts for the methyl group and the various carbons in the indole core can also be precisely calculated, aiding in structural confirmation.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Functional Group/Atom | Predicted Wavenumber/Chemical Shift |

| FT-IR | N-H Stretch (Amino) | ~3350 cm⁻¹ |

| FT-IR | C=O Stretch (Ester) | ~1725 cm⁻¹ |

| ¹H NMR | Indole Aromatic Protons | δ 6.5 - 8.0 ppm |

| ¹H NMR | Methyl Protons (-OCH₃) | δ 3.9 - 4.1 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 150 - 155 ppm |

| ¹³C NMR | C4 (Attached to -NH₂) | δ 140 - 145 ppm |

Note: These predictions are based on established correlations and DFT calculations on analogous structures.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static electronic properties, molecular modeling and dynamics simulations explore the conformational flexibility and potential reaction pathways of a molecule over time.

The primary source of conformational flexibility in this compound is the rotation around the N1-C(carbonyl) single bond. Due to the partial double bond character arising from conjugation between the nitrogen lone pair and the carbonyl π-system, this rotation is hindered. This gives rise to two distinct planar conformers, often labeled A and B (or E/Z). scielo.org.mx

Conformer A: The carbonyl group is oriented towards the benzene ring (syn to the C7a-C8 bond).

Conformer B: The carbonyl group is oriented away from the benzene ring (anti to the C7a-C8 bond).

Theoretical modeling using molecular mechanics or DFT can predict the relative stability of these conformers and the energy barrier for their interconversion. Studies on N-carbomethoxylated indoles have shown that Conformer A is typically more stable. scielo.org.mx The calculated rotational barriers for these types of compounds are generally in the range of 9-13 kcal/mol, a magnitude that often leads to broadened signals in NMR spectra at room temperature due to the dynamic exchange between conformers. scielo.org.mx

Table 4: Calculated Rotational Energy Barriers for N-Carbomethoxyindole Analogs

| Compound Analog | Rotational Barrier (kcal/mol) | More Stable Conformer |

| Methyl 1H-indole-1-carboxylate | 11.8 | A (syn) |

| Methyl 3-methyl-1H-indole-1-carboxylate | 12.8 | A (syn) |

| Methyl 3-formyl-1H-indole-1-carboxylate | 11.5 | A (syn) |

Source: Data adapted from theoretical modeling of N-carbomethoxylated indole derivatives. scielo.org.mx

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, theoretical studies can predict its reactivity in various chemical transformations.

The indole ring is electron-rich and typically undergoes electrophilic substitution. The 4-amino group is a strong activating group, directing electrophiles primarily to the C5 position. However, the N1 position is blocked by the carboxylate group. Theoretical studies can model the approach of an electrophile, calculate the structures and energies of the intermediate sigma complexes, and identify the transition state for the rate-determining step.

Furthermore, reactions involving the N-carboxylate group can be investigated. For instance, theoretical studies on the Cu(I)-catalyzed N-carboxamidation of indoles have detailed the reaction mechanism, including the role of the catalyst in activating the reactants and the influence of solvents on the energy barriers of transition states. rsc.org Similar computational protocols could be applied to predict the mechanisms of hydrolysis, amidation, or other transformations of the methyl carboxylate group in the target molecule. Such analyses provide activation energies (Ea) and reaction energies, offering a quantitative understanding of reaction feasibility and kinetics. copernicus.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in chemistry and biology to correlate the structural or property descriptors of a compound with its biological activity or chemical properties, respectively. wikipedia.org These models are built on the principle that the structure of a molecule dictates its activity or properties. nih.govprotoqsar.com For indole derivatives, which are a prominent scaffold in medicinal chemistry, QSAR studies are instrumental in predicting their therapeutic effects and potential toxicities. jocpr.comeurjchem.com

The development of a QSAR/QSPR model involves several key steps:

Data Set Selection: A series of compounds with known activities or properties is chosen.

Molecular Descriptor Calculation: Various numerical values, known as molecular descriptors, are calculated to represent the chemical information of each molecule in the dataset. protoqsar.com

Model Development: Statistical methods are employed to build a mathematical relationship between the molecular descriptors and the observed activity or property. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

To build a predictive model for this compound, a crucial first step is the calculation of molecular descriptors. These descriptors numerically encode different aspects of the molecule's structure and can be categorized into several classes:

0D Descriptors: These are the most basic descriptors and include atom counts and molecular weight.

1D Descriptors: These include constitutional descriptors that describe the structural fragments within the molecule.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's shape and electronic properties. researchgate.net

Quantum-Mechanical Descriptors: These are derived from quantum chemical calculations and provide detailed information about the electronic structure of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. ucsb.edu

For a hypothetical QSAR study of this compound, a range of descriptors would be calculated. The following table illustrates some of the key descriptors that would be considered:

| Descriptor Class | Descriptor Name | Description | Hypothetical Value for this compound |

| 0D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 190.2 g/mol |

| 1D | Number of Hydrogen Bond Donors | The number of N-H and O-H bonds. | 1 |

| 1D | Number of Hydrogen Bond Acceptors | The number of N and O atoms. | 3 |

| 2D | Topological Polar Surface Area (TPSA) | The surface area of polar atoms, a predictor of drug transport properties. | 67.8 Ų |

| 3D | Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 54.3 cm³ |

| Quantum-Mechanical | HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -5.2 eV |

| Quantum-Mechanical | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | 1.5 eV |

| Quantum-Mechanical | Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | 2.1 D |

Once a comprehensive set of molecular descriptors has been calculated for a series of indole derivatives, including our target compound, various statistical methods can be used to develop a predictive model. The choice of the statistical method depends on the nature of the data and the specific endpoint being predicted (e.g., reaction rate, binding affinity, or regioselectivity).

Commonly used statistical models in QSAR/QSPR studies include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (activity/property) and a set of independent variables (descriptors). eurjchem.com

Partial Least Squares (PLS): PLS is similar to MLR but is more suitable for datasets with a large number of correlated descriptors. mdpi.com

Artificial Neural Networks (ANN): ANNs are machine learning algorithms that can model complex non-linear relationships between descriptors and the target property. researchgate.net

Support Vector Machines (SVM): SVMs are powerful for both classification and regression tasks and are particularly useful for high-dimensional data. researchgate.net

For instance, to predict the regioselectivity of an electrophilic substitution reaction on the indole ring of this compound, a QSAR model could be developed. The model would use descriptors that capture the electronic properties of the different positions on the indole nucleus. The following hypothetical table illustrates how such a model could be presented.

| Position on Indole Ring | HOMO-based Fukui Index (f-) | LUMO-based Fukui Index (f+) | Predicted Reactivity towards Electrophiles |

| C2 | 0.15 | 0.08 | Moderate |

| C3 | 0.25 | 0.05 | High |

| C5 | 0.12 | 0.10 | Low |

| C6 | 0.18 | 0.09 | Moderate |

| C7 | 0.10 | 0.11 | Low |

Disclaimer: The Fukui indices are quantum chemical descriptors that predict the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. The values in this table are hypothetical and for illustrative purposes only.

Such a model would suggest that the C3 position is the most susceptible to electrophilic attack, a common reactivity pattern for many indole derivatives. By developing and validating such QSAR/QSPR models, the chemical reactivity and selectivity of novel or unstudied compounds like this compound can be predicted with a reasonable degree of accuracy, thereby guiding synthetic efforts and accelerating the discovery of new functional molecules.

Applications of Methyl 4 Amino 1h Indole 1 Carboxylate As a Privileged Chemical Scaffold

Strategic Utility in Advanced Organic Synthesis

The indole (B1671886) nucleus is a cornerstone in the synthesis of complex natural products and functional materials. The specific substitution pattern of Methyl 4-amino-1H-indole-1-carboxylate offers a versatile platform for the construction of intricate molecular architectures.

The 4-aminoindole (B1269813) scaffold serves as a versatile building block for the synthesis of complex polycyclic systems, including those with seven-membered rings fused to the indole core. While specific examples starting from this compound are not extensively documented, the reactivity of the 4-amino group and the adjacent C5 position of the indole ring is well-established for participating in cyclization reactions. For instance, 4-aminoindoles can act as 1,4-bisnucleophiles in multicomponent reactions to construct tricyclic indoles. This reactivity allows for the one-pot synthesis of diverse heterocyclic systems, such as 1H-azepino[4,3,2-cd]indoles.

The general strategy involves the reaction of the 4-amino group and the C5 position of the indole with suitable electrophiles to forge new rings. This approach highlights the potential of 4-aminoindole derivatives as key components in diversity-oriented synthesis, enabling the rapid generation of molecular complexity from simple starting materials. The presence of the methyl carboxylate at the N1 position in the target compound could further influence the reactivity and stability of the indole ring, potentially offering advantages in specific synthetic transformations.

The indole scaffold is a fundamental precursor for a vast array of nitrogen-containing heterocyclic architectures. The amino group at the 4-position of this compound provides a reactive handle for the construction of additional nitrogen-containing rings. This functional group can readily participate in reactions such as amide bond formation, Schiff base condensation, and transition metal-catalyzed cross-coupling reactions.

For example, the amino group can be acylated and then subjected to intramolecular cyclization to form fused pyrimidines or other heterocyclic systems. Furthermore, the indole nitrogen itself, after potential removal of the methyl carboxylate group, can be involved in cyclization reactions. The strategic placement of functional groups on the indole core allows for the regioselective synthesis of complex heterocyclic systems with potential applications in materials science and medicinal chemistry.

The synthesis of various fused indole systems, such as oxazino[4,3-a]indoles, has been achieved starting from functionalized indole-2-carboxylates. rsc.org This demonstrates the general utility of the indole carboxylate framework in constructing more complex heterocyclic systems. While direct examples with this compound are not prominent in the literature, the established reactivity patterns of substituted indoles suggest its potential as a valuable precursor for a wide range of nitrogen-containing heterocycles.

Foundational Scaffold in Medicinal Chemistry Research

The indole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. The specific substitution pattern of this compound makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

The 4-aminoindole-1-carboxylate core provides a versatile template for the design and synthesis of novel chemical entities with potential therapeutic applications. The amino group at the 4-position can be readily modified to introduce a wide range of substituents, allowing for the exploration of chemical space and the optimization of biological activity.

For example, derivatives of 4-aminoindoles have been investigated as anti-inflammatory agents. In one study, a series of 4-indolyl-2-arylaminopyrimidine derivatives were synthesized and evaluated for their ability to mitigate acute lung injury. orgsyn.org The synthesis involved the coupling of a 4-aminoindole precursor with a substituted pyrimidine, highlighting the utility of the 4-amino group as a key point for diversification.

The following table showcases a selection of synthesized 4-indolyl-2-arylaminopyrimidine derivatives and their anti-inflammatory activity.

| Compound | Substituent on Phenyl Ring | Anti-inflammatory Activity |

|---|---|---|

| 6a | 4-Amino | Significant |

| 6b | 4-Methylamino | Significant |

| 6c | 4-Ethylamino | Significant |

| 6h | 5-Amino | Significant |

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The modifiable nature of the this compound scaffold makes it an ideal platform for systematic SAR exploration.

By systematically altering the substituents at the 4-amino position and other positions of the indole ring, medicinal chemists can probe the key interactions between the molecule and its biological target. For instance, in the aforementioned study on anti-inflammatory agents, it was found that the presence of an amino group on the phenyl ring was crucial for activity. orgsyn.org Furthermore, the length of the aliphatic amine chain at the 4-position of the phenyl ring was found to correlate with anti-inflammatory potency. orgsyn.org

Such SAR studies are essential for the rational design of more potent and selective drug candidates. The data gathered from these studies can be used to build predictive models that guide the synthesis of new analogs with improved therapeutic profiles.

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. These tools are invaluable for studying the function of these targets in their native cellular environment. The indole scaffold, due to its ability to be functionalized in various ways, is a promising starting point for the development of chemical probes.

Exploration in Materials Science

The unique molecular architecture of this compound, featuring a reactive amino group and a polymerizable indole nucleus, positions it as a valuable scaffold in the field of materials science. Its potential extends to the creation of novel dyes and pigments and its integration into advanced polymer systems to impart specific functional properties.

Precursors for Dyes and Pigments

The presence of a primary aromatic amino group on the indole scaffold of this compound makes it a prime candidate for the synthesis of a wide array of dyes and pigments, particularly azo dyes. Azo dyes, characterized by the -N=N- chromophore, are a significant class of industrial colorants known for their vibrant colors and versatility.

The synthesis of azo dyes from this compound would typically involve a two-step process:

Diazotization: The primary amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt is a highly reactive intermediate.

Azo Coupling: The resulting diazonium salt can then be reacted with a variety of coupling components, such as phenols, naphthols, anilines, or other electron-rich aromatic compounds. This electrophilic substitution reaction forms the stable azo bond and generates the final dye molecule.

The final color and properties of the resulting azo dye can be fine-tuned by the choice of the coupling component, allowing for a broad palette of colors from a single precursor. While specific examples of dyes synthesized directly from this compound are not extensively documented in publicly available literature, the fundamental principles of organic chemistry strongly support its utility in this application. The indole moiety itself can influence the final color and properties such as lightfastness and solubility.

Below is a table of representative structures of potential azo dyes that could be synthesized from this compound, illustrating the diversity of potential colorants.

| Coupling Component | Potential Azo Dye Structure | Expected Color Range |

|---|---|---|

| Phenol | Methyl 4-((4-hydroxyphenyl)diazenyl)-1H-indole-1-carboxylate | Yellow to Orange |

| N,N-Dimethylaniline | Methyl 4-((4-(dimethylamino)phenyl)diazenyl)-1H-indole-1-carboxylate | Orange to Red |

| 2-Naphthol | Methyl 4-((2-hydroxynaphthalen-1-yl)diazenyl)-1H-indole-1-carboxylate | Red to Brown |

| Salicylic acid | Methyl 4-((2-hydroxy-5-carboxyphenyl)diazenyl)-1H-indole-1-carboxylate | Yellow to Orange |

Furthermore, indole derivatives are known precursors to indigoid pigments. mdpi.com Oxidative dimerization of indole derivatives can lead to the formation of indigo-type structures. The specific substitution pattern of this compound could lead to novel indigoid pigments with unique colors and properties.

Integration into Polymer and Advanced Material Systems

The bifunctional nature of this compound allows for its integration into various polymer systems, either as a monomer or as a functional additive. Research into the closely related compound, methyl indole-4-carboxylate, has demonstrated the potential of this structural motif in creating advanced materials.

A notable application is the synthesis of oligomers with blue light blocking properties through solid-phase oxidative polymerization. researchgate.net These oligomers, composed of cyclic structures with large conjugated systems, exhibit significant absorption in the blue light spectrum. researchgate.net When incorporated into polymethylmethacrylate (PMMA) and Columbia resin 39 (CR-39), these materials show potential for use in optical filters and lenses. researchgate.net

| Polymer Matrix | Oligomer Loading (wt%) | Blue Light Blocking (%) | Effect on Green and Orange Light |

|---|---|---|---|

| Polymethylmethacrylate (PMMA) | 0.01 | 25 | No significant effect |

| Columbia resin 39 (CR-39) | 0.02 | 35 | No significant effect |

Given the structural similarity, it is plausible that this compound could undergo similar oxidative polymerization to yield materials with comparable or potentially enhanced optical properties, with the amino group possibly influencing the electronic structure and polymerization process.

Furthermore, the presence of the amino group opens up possibilities for incorporating this indole derivative into polymer backbones through polycondensation reactions. melscience.com It can act as a diamine monomer (after hydrolysis of the ester) or a monoamine for end-capping or pendant functionalization in the synthesis of:

Polyamides and Polyimides: Reaction with dicarboxylic acids or their derivatives would lead to polyamides, while reaction with dianhydrides would yield polyimides. These classes of polymers are known for their high thermal stability and mechanical strength. The indole unit could impart additional properties such as fluorescence or charge-transport capabilities.

Epoxy Resins: The amino group can act as a curing agent for epoxy resins, with the indole moiety becoming an integral part of the cross-linked network, potentially enhancing the thermal and mechanical properties of the cured material.

The integration of the this compound scaffold into polymer systems offers a pathway to novel materials with tailored optical, thermal, and electronic properties for a range of advanced applications.

Advanced Analytical Methodologies for Characterization and Purity Assessment

High-Resolution Chromatographic Techniques